molecular formula C17H15BrN2O2S B2523699 N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 367908-45-0

N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B2523699
CAS RN: 367908-45-0
M. Wt: 391.28
InChI Key: RPLDIBCASWWNKN-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15BrN2O2S and its molecular weight is 391.28. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Sulfur Compounds and Reactions

Organic sulfur compounds, including derivatives of benzothiazine, have been studied for their reactions and potential applications in various fields. Coutts et al. (1970) explored the reactions of benzothiazine hydroxamic acids, which are closely related to the structure , to understand their chemical behavior and potential for further derivative synthesis (Coutts, Matthias, Mah, & Pound, 1970).

Antimicrobial Activity

A significant area of research involves the synthesis of benzothiazine derivatives for their antimicrobial properties. Kalekar, Bhat, and Koli (2011) synthesized benzothiazine derivatives and tested them for antibacterial and antifungal activities, finding some derivatives exhibited significant activity (Kalekar, Bhat, & Koli, 2011). Similarly, Gupta and Wagh (2006) synthesized N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds with appreciable antifungal activity (Gupta & Wagh, 2006).

Schiff Bases and Thiazolidinone Derivatives

Fuloria et al. (2014) investigated the synthesis and antimicrobial profile of Schiff bases and thiazolidinone derivatives, highlighting the potential for creating compounds with significant antibacterial and antifungal properties (Fuloria, Fuloria, & Gupta, 2014).

Antimicrobial and Antitumor Activity

The synthesis and evaluation of benzothiazine derivatives for antimicrobial and antitumor activities represent another critical area of research. Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives and evaluated them for antitumor activity, identifying some compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibitory Potential

Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, assessing their activity against α-glucosidase and acetylcholinesterase, indicating the broader pharmacological relevance of similar structures (Abbasi et al., 2019).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-10-6-7-12(11(18)8-10)19-16(21)9-15-17(22)20-13-4-2-3-5-14(13)23-15/h2-8,15H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLDIBCASWWNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

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